7-Bromo-1-benzothiophene-2-carbaldehyde
Overview
Description
7-Bromo-1-benzothiophene-2-carbaldehyde is a chemical compound with the molecular formula C9H5BrOS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-benzothiophene-2-carbaldehyde typically involves the bromination of benzothiophene followed by formylation. One common method includes the bromination of benzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 7-bromo-benzothiophene is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Organolithium reagents (e.g., n-butyllithium) in anhydrous ether.
Major Products
Oxidation: 7-Bromo-1-benzothiophene-2-carboxylic acid.
Reduction: 7-Bromo-1-benzothiophene-2-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-1-benzothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 7-Bromo-1-benzothiophene-2-carbaldehyde and its derivatives depends on the specific application. In medicinal chemistry, these compounds often interact with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom can also participate in halogen bonding, which can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-1-benzothiophene-2-carbaldehyde
- 7-Fluoro-1-benzothiophene-2-carbaldehyde
- 7-Iodo-1-benzothiophene-2-carbaldehyde
Uniqueness
7-Bromo-1-benzothiophene-2-carbaldehyde is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it a valuable intermediate in the synthesis of biologically active molecules .
Properties
IUPAC Name |
7-bromo-1-benzothiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOXBUGMGGJMAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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